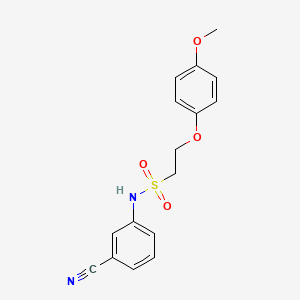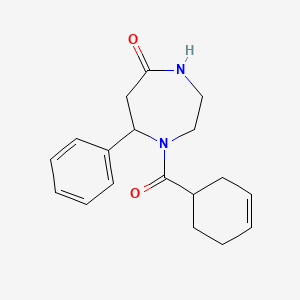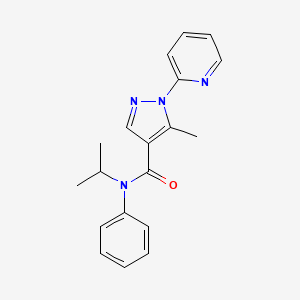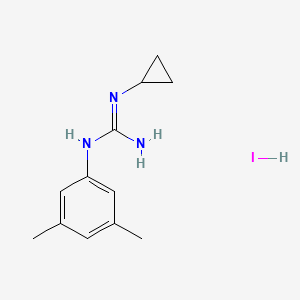![molecular formula C11H14F3NO3S B7554059 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol, also known as ETS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.
Mécanisme D'action
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol inhibits PTP activity by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins in the cell, which can activate downstream signaling pathways. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to be a potent inhibitor of several PTPs, including PTP1B, SHP-2, and TCPTP.
Biochemical and Physiological Effects:
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can inhibit cell proliferation and induce apoptosis by activating the JNK and p38 MAPK pathways. In diabetic mice, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can improve insulin sensitivity and glucose tolerance by activating the AMPK pathway. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol is also relatively easy to synthesize and can be obtained in high yield and purity. However, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol also has a short half-life in vivo, which can limit its usefulness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. Another area of interest is the use of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a tool for studying the role of PTPs in specific diseases, such as cancer and diabetes. Finally, there is interest in developing 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a therapeutic agent for these diseases, either alone or in combination with other drugs.
Méthodes De Synthèse
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can be synthesized by reacting N-ethyl-4-(trifluoromethylsulfonyl)aniline with ethylene oxide in the presence of a base. This reaction results in the formation of a secondary amine, which is then oxidized to the corresponding nitroso compound. Reduction of the nitroso compound with sodium dithionite yields 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol in high yield and purity.
Applications De Recherche Scientifique
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been widely used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and survival, and dysregulation of PTP activity has been implicated in the development and progression of many diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can modulate signaling pathways that are dysregulated in these diseases, making it a valuable tool for drug discovery and development.
Propriétés
IUPAC Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-15(7-8-16)9-3-5-10(6-4-9)19(17,18)11(12,13)14/h3-6,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVGFGEMVPFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)



![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
